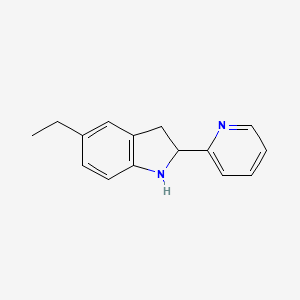

5-Ethyl-2-(pyridin-2-yl)indoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16N2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

5-ethyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C15H16N2/c1-2-11-6-7-13-12(9-11)10-15(17-13)14-5-3-4-8-16-14/h3-9,15,17H,2,10H2,1H3 |

InChI Key |

NJKOBAMCOUZFHS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(C2)C3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 2 Pyridin 2 Yl Indoline and Analogous Structures

Strategic Retrosynthetic Analysis of the 5-Ethyl-2-(pyridin-2-yl)indoline Core

A retrosynthetic analysis of this compound reveals several logical bond disconnections that form the basis of potential synthetic routes. The core structure can be deconstructed in a few primary ways:

Disconnection of the C2-N1 bond of the indoline (B122111) ring: This is a common strategy that leads back to a 2-substituted aniline (B41778) precursor. In this case, the precursor would be an N-protected 2-(1-(pyridin-2-yl)ethyl)aniline derivative substituted with an ethyl group at the para-position. The subsequent forward reaction would involve an intramolecular cyclization, often catalyzed by a transition metal, to form the indoline ring.

Disconnection of the C2-C(pyridine) bond: This approach envisions the coupling of a pre-formed 5-ethylindoline (B1627181) scaffold with a pyridine-containing fragment. The forward synthesis would typically involve a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a 2-halo-5-ethylindoline (or its triflate equivalent) and a pyridin-2-ylboronic acid or stannane.

Disconnection based on rearrangement/cyclization reactions: Strategies like the Fischer indole (B1671886) synthesis involve a more complex bond-forming cascade. For an indoline product, this would point to an "interrupted" version of the classic reaction. The retrosynthetic precursor would be a substituted phenylhydrazine (B124118) (specifically, a 4-ethylphenylhydrazine) and a carbonyl compound containing the pyridine (B92270) moiety, which combine to form a hydrazone intermediate that rearranges and cyclizes.

These disconnections highlight the principal strategies available: either forming the indoline ring last onto a functionalized aniline, coupling the two heterocyclic systems, or constructing the indoline core through a cascade reaction from acyclic precursors.

Approaches to Indoline Ring Formation in Indoline-Pyridine Systems

The formation of the indoline ring is the critical step in many synthetic routes. Several modern and classical methods are applicable to the synthesis of indoline-pyridine systems.

The Fischer indole synthesis is a historic and powerful reaction for creating indoles by heating an arylhydrazone with a Brønsted or Lewis acid catalyst. wikipedia.orgrsc.org The reaction proceeds via the formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound, which then undergoes a acs.orgacs.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole. wikipedia.org

To access the saturated indoline core instead of the indole, modified protocols are necessary. A key adaptation is the interrupted Fischer indolization . This method involves the condensation of hydrazines with latent aldehydes, which proceeds through a tandem acs.orgacs.org-sigmatropic rearrangement and a cyclization cascade to deliver the indoline product directly. nih.gov This approach is convergent, often proceeds under mild conditions, and can be used to generate complex fused indoline systems. nih.gov For the target molecule, this would involve reacting 4-ethylphenylhydrazine with a suitable pyridyl-containing aldehyde or ketone.

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the efficient construction of heterocyclic rings. Palladium-catalyzed reactions are particularly versatile for forming indoles and indolines. colab.wsresearchgate.net One prominent strategy is the intramolecular C-H amination or amidation. researchgate.net This involves the cyclization of a precursor, such as an N-substituted o-allylaniline or o-vinylaniline, where a palladium catalyst facilitates the formation of the crucial N-C bond to close the five-membered ring. colab.wsresearchgate.net

Specifically for indolines, palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents a powerful method. acs.org In this approach, a precursor like a substituted 1-(tert-butyl)-2-iodobenzene can be designed to undergo C-H activation to form a palladacycle, which is then aminated to yield the final indoline product. acs.org These methods are valued for their elegance and ability to construct the indoline core from relatively simple precursors. researchgate.net

As part of a drive towards more sustainable and green chemistry, visible-light photocatalysis has emerged as a powerful tool for initiating complex chemical transformations. rsc.org For the synthesis of indole-fused pyridine derivatives, a visible-light-induced radical cascade sulfonylation/cyclization strategy has been developed. rsc.orgrsc.org This process typically uses a photocatalyst, such as Ru(bpy)₃Cl₂·6H₂O, to generate radicals from accessible starting materials. rsc.org These radicals then engage in a cascade of reactions, including addition to unsaturated bonds and subsequent cyclization, to build the fused heterocyclic system. rsc.orgresearchgate.net Such methods are attractive due to their use of an eco-friendly energy source and often mild reaction conditions, offering a practical route to complex molecules. rsc.org

| Synthetic Method | Key Features | Typical Reagents/Catalysts | Relevant Application | Citations |

| Interrupted Fischer Indolization | Forms indoline directly from a hydrazone intermediate. | Phenylhydrazines, aldehydes/ketones, acid catalyst. | Synthesis of fused indoline ring systems. | nih.gov |

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization to form the indoline ring. | Pd(OAc)₂, various ligands, oxidant. | Synthesis of 3,3-disubstituted indolines from aniline precursors. | researchgate.netacs.org |

| Visible-Light Radical Cyclization | Radical cascade reaction initiated by visible light. | Ru(bpy)₃Cl₂·6H₂O, oxidant. | Sustainable synthesis of indole-fused pyridine derivatives. | rsc.orgrsc.org |

Introduction of the Pyridine Moiety and Ethyl Substitution

Beyond forming the core indoline structure, the strategic placement of the pyridin-2-yl and 5-ethyl substituents is crucial. This can be achieved either by using pre-functionalized starting materials or by late-stage functionalization.

The most direct approach for introducing the 5-ethyl group is to begin the synthetic sequence with a precursor that already contains this moiety. For instance, 4-ethylaniline (B1216643) or 4-ethylphenylhydrazine are readily available starting materials that would carry the ethyl group through the chosen cyclization strategy, ensuring its final position at C5 of the indoline ring. This circumvents potential issues with regioselectivity that can arise from late-stage electrophilic substitution on the indoline core.

Several robust methods exist for forging the carbon-carbon bond between the indoline and pyridine rings.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling is a powerful and widely used method for this purpose. nih.gov This reaction would typically involve coupling a 2-haloindoline (or a more reactive derivative like a triflate or boronic ester) with a corresponding pyridinylboronic acid or ester, catalyzed by a palladium complex. This strategy offers broad functional group tolerance and high efficiency. nih.gov

Cyclization of a Pre-formed Chain: An alternative to coupling two heterocycles is to construct one ring from a precursor that is already attached to the other. For example, a series of 2-pyridin-2-yl-1H-indole derivatives have been prepared via the intramolecular cyclodehydration of α-anilinyl-2-pyridin-2-yl-ethanones. nih.gov A similar strategy, followed by reduction of the resulting indole, could yield the target indoline.

Building from Acyclic Precursors: The Pfitzinger quinoline (B57606) synthesis, which reacts isatin (B1672199) with a carbonyl compound, exemplifies a classical approach where one ring is constructed from an existing one. chemicalbook.com While this specific reaction yields a quinoline, the principle of using a functionalized pyridine (e.g., 2-acetylpyridine) as a building block in a condensation/cyclization reaction with a substituted aniline derivative remains a viable strategy for accessing the target scaffold. chemicalbook.com

Regioselective Introduction of the 5-Ethyl Group on the Indoline Core

The introduction of substituents at specific positions of the indoline nucleus is a formidable challenge in synthetic organic chemistry due to the nuanced reactivity of the aromatic ring. The regioselective introduction of an ethyl group at the C5-position of the indoline core, a key step in the synthesis of this compound, requires careful consideration of directing group strategies and reaction conditions to overcome the inherent reactivity patterns of the indole and indoline systems.

While direct Friedel-Crafts ethylation of indoline would likely lead to a mixture of constitutional isomers with a preference for para-substitution (C5-position) due to the activating nature of the nitrogen atom, achieving high regioselectivity often necessitates more sophisticated approaches. One such strategy involves the use of a directing group on the indoline nitrogen. For instance, an N-acyl or N-sulfonyl group can modulate the electronic properties of the aromatic ring and direct electrophilic substitution.

Recent advancements in C-H functionalization reactions have provided powerful tools for the regioselective alkylation of indole derivatives. Copper-catalyzed C5-H alkylation reactions of indoles bearing a carbonyl group at the C3 position have been developed, demonstrating the feasibility of introducing alkyl groups at the 5-position with high regioselectivity. nih.govnih.gov Although these methods have been primarily demonstrated on indole systems, their adaptation to the indoline core presents a promising avenue for the synthesis of 5-ethylindoline precursors. The general approach would involve the protection of the indoline nitrogen, followed by a directed C-H ethylation, and subsequent deprotection.

Another viable, albeit more classical, approach involves a multi-step sequence starting from a pre-functionalized benzene (B151609) derivative. For example, a reaction sequence could commence with 4-ethylaniline, which would then be elaborated to the indoline ring system, thereby unambiguously placing the ethyl group at the desired 5-position.

The choice of synthetic strategy is often a balance between elegance, efficiency, and the commercial availability of starting materials. The following table summarizes potential strategies for the regioselective C5-ethylation of the indoline core:

| Strategy | Description | Potential Advantages | Potential Challenges |

| Directed C-H Ethylation | Utilization of a directing group on the indoline nitrogen to guide an ethylating agent to the C5-position. | High regioselectivity, atom economy. | Requires installation and removal of the directing group, optimization of reaction conditions. |

| Functionalization of Pre-functionalized Aromatics | Synthesis of the indoline ring from a starting material already bearing the ethyl group at the desired position (e.g., 4-ethylaniline). | Unambiguous regiochemistry. | May involve a longer synthetic sequence. |

| Friedel-Crafts Ethylation | Direct electrophilic substitution on the indoline ring. | Potentially a one-step process. | Often results in a mixture of isomers, requiring chromatographic separation. |

Advanced Synthetic Protocols for Structurally Related Indoline-Pyridine Derivatives

The construction of the 2-(pyridin-2-yl)indoline (B1307920) scaffold has been the subject of considerable research, leading to the development of several advanced synthetic protocols. These methods often employ transition-metal catalysis to facilitate the key bond-forming reactions.

One prominent approach involves the palladium-catalyzed oxidative coupling of N-aryl-2-aminopyridines with internal alkynes to furnish N-(2-pyridyl)indoles. nih.gov While this method yields the indole core, subsequent reduction would be necessary to obtain the corresponding indoline. A more direct route to 2-substituted indolines involves a photoinduced dearomative nucleophilic addition to N-Boc indoles, which can provide access to a variety of functional groups at the 2-position. mdpi.comsemanticscholar.org

A divergent synthesis of indoline-2-phosphonates has been reported, which proceeds through an aza-Claisen rearrangement of α-(arylamino)phosphonates to yield vinyl phosphonates. These intermediates can then undergo a 5-exo-trig cyclization to form the indoline ring. nih.gov This methodology could potentially be adapted for the introduction of a pyridine moiety.

Furthermore, copper-catalyzed cyclization of gem-difluoroalkenes with 2-(pyridin-2-yl)acetate derivatives has been developed for the synthesis of substituted indolizines, which are structurally related to the indoline-pyridine framework. rsc.org Such innovative strategies highlight the continuous evolution of synthetic methodologies for accessing complex heterocyclic systems.

The following table presents a selection of advanced synthetic protocols for related indoline-pyridine derivatives:

| Methodology | Key Features | Catalyst/Reagents | Reference |

| Palladium-Catalyzed Oxidative Coupling | Forms N-(2-pyridyl)indoles from N-aryl-2-aminopyridines and alkynes. | PdCl2, CuCl2 | nih.gov |

| Photoinduced Dearomative Nucleophilic Addition | Direct formation of 2-substituted indolines from N-Boc indoles. | Organic photoredox catalysts | mdpi.comsemanticscholar.org |

| Aza-Claisen Rearrangement/Cyclization | Divergent synthesis of indoline-2-phosphonates. | - | nih.gov |

| Copper-Catalyzed Domino A³-Coupling | Synthesis of imidazo[1,2-a]pyridine (B132010) derivatives in aqueous media. | Cu(II)-ascorbate | acs.org |

Analytical Techniques for Rigorous Structural Elucidation of Novel Indoline-Pyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for the structural elucidation of these compounds. scielo.org.mxresearchgate.net

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, and for resolving complex spectral overlaps.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further aid in structural confirmation. scielo.org.mxnih.gov

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected ion, providing valuable structural information based on the observed fragment ions. The fragmentation pattern of this compound would be expected to show characteristic losses of the ethyl group and cleavage of the bond between the indoline and pyridine rings.

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive structural information. researchgate.net It allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice, confirming the absolute and relative stereochemistry of the molecule.

The following table summarizes the key analytical techniques and the information they provide:

| Technique | Information Provided |

| ¹H NMR Spectroscopy | Proton environment, connectivity, and relative stereochemistry. |

| ¹³C NMR Spectroscopy | Carbon framework and functional groups. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between protons and carbons. |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition and molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. |

| X-ray Crystallography | Absolute and relative stereochemistry, precise bond lengths and angles. |

Structure Activity Relationship Sar and Structural Determinants of 5 Ethyl 2 Pyridin 2 Yl Indoline Derivatives

Exploration of Systematic Substituent Effects on the Indoline (B122111) Nitrogen and Aromatic Positions

The indoline scaffold is a common feature in many biologically active compounds, and substitutions on its nitrogen and aromatic ring play a pivotal role in modulating activity. nih.govrsc.org

Aromatic Positions (C-4, C-6, C-7): Substitution on the benzene (B151609) ring portion of the indoline scaffold can significantly impact electronic properties and steric interactions. Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the electron density of the aromatic system, which can affect pi-stacking interactions with receptor targets. For instance, in studies of related indole (B1671886) derivatives, the position and nature of substituents on the indole ring were critical for activity. In one series of indole-based HIV-1 fusion inhibitors, altering the linkage points between indole rings from a 6-6' linkage to 5-6', 6-5', or 5-5' linkages resulted in reduced activity, highlighting the spatial importance of substituent placement. nih.gov

The following table illustrates substituent effects in a related indole-based scaffold.

| Compound/Substituent | Parent Scaffold | Modification | Observed Effect on Activity | Reference |

| 12g, 12i, 12n, 12A | Pyridine-pyrimidine-indole | Varied substitutions on the terminal phenyl ring of a carbohydrazide (B1668358) moiety at the indole 5-position. | Potent vacuole-inducing and antiproliferative effects. | nih.gov |

| 8a-8f | Pyridine-pyrimidine-indole | Introduction of an imatinib-like pharmacophore at the indole 4-position. | No growth inhibitory activity or vacuolization observed. | nih.gov |

| 18 | Indole derivative | N-methyl and methoxy (B1213986) substitutions on the indole ring. | Strong antiproliferative effects against various cancer cell lines. | nih.gov |

This table presents data from related indole derivatives to infer potential effects on the 5-Ethyl-2-(pyridin-2-yl)indoline scaffold.

Impact of the 5-Ethyl Group on Molecular Interactions and Biological Recognition

The substituent at the 5-position of an indole or indoline ring often fits into a specific hydrophobic pocket within its biological target. The 5-ethyl group on the specified compound is a moderately sized, non-polar (hydrophobic) substituent.

The primary roles of the 5-ethyl group likely include:

Hydrophobic Interactions: The ethyl group can engage in van der Waals and hydrophobic interactions with non-polar amino acid residues in a receptor's binding site. This is a critical component for the binding affinity of many ligands. For example, in serotonin (B10506) receptor ligands, the indole moiety itself is known to penetrate a deep hydrophobic microdomain of the receptor. mdpi.com A 5-ethyl group would enhance such interactions.

Steric Influence: The size and orientation of the ethyl group can be crucial for proper positioning of the entire molecule within the binding site. It can act as a steric anchor, ensuring that other key pharmacophoric elements, like the pyridine (B92270) nitrogen, are correctly oriented to interact with their respective counterparts on the receptor.

Electronic Modulation: While primarily hydrophobic, alkyl groups are weakly electron-donating through an inductive effect. This can subtly modulate the electron density of the indoline ring system, potentially influencing its interaction with aromatic residues in the binding pocket.

In a study on indolomorphinans, the introduction of a methyl group at the 8β-position (a position on the fused ring system) increased affinity at all opioid receptors, demonstrating the positive impact a small alkyl group can have on binding. researchgate.net This principle suggests the 5-ethyl group is likely a key contributor to the binding affinity of this compound.

Influence of Pyridine Ring Position and Substitution Pattern on Biological Profiles

The pyridine ring is a key pharmacophoric element, primarily due to its nitrogen atom, which can act as a hydrogen bond acceptor and a basic center, making it protonatable at physiological pH. nih.gov

Pyridine Ring Position: The position of the nitrogen atom within the pyridine ring and the point of attachment to the indoline core are critical determinants of biological activity. researchgate.net

2-Pyridyl (as in the title compound): The nitrogen at the 2-position is in close proximity to the chiral center at the C-2 position of the indoline. This geometry can be crucial for forming specific interactions, such as chelation with metal ions in metalloenzymes or forming a bidentate hydrogen bond with a receptor.

3-Pyridyl: Moving the nitrogen to the 3-position changes its spatial relationship with the rest of the scaffold. This can lead to interactions with different amino acid residues in a binding pocket. In some kinase inhibitors, a 3-pyridyl moiety is essential for activity. nih.gov

4-Pyridyl: A 4-pyridyl substituent places the nitrogen atom furthest from the point of attachment, which can allow it to interact with more distant regions of a binding site.

Substitution Pattern on the Pyridine Ring: Adding substituents to the pyridine ring can modulate its electronic properties and steric profile.

Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) can decrease the basicity of the pyridine nitrogen and may enhance DNA intercalation in certain classes of compounds. mdpi.com Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) increase basicity and can impact binding affinity. mdpi.comnih.gov

Steric Effects: The position and size of substituents dictate how the molecule fits into its target. For instance, in a series of 9-(pyridin-2'-yl)-aminoacridines, adding chloro and bromo substituents to the pyridine ring enhanced DNA binding, whereas a methyl group decreased it. mdpi.com

The following table summarizes the effects of pyridine ring substitutions on the DNA binding of 9-(pyridin-2'-yl)-aminoacridines, a related scaffold.

| Compound | Substituent (R) on Pyridine Ring | Effect on DNA Binding (ΔTm) | Reference |

| 2a | H | 15.3 ± 0.6 °C | mdpi.com |

| 2b | CH₃ | 6.79 ± 0.8 °C | mdpi.com |

| 2d | Cl | 18.3 ± 1.1°C | mdpi.com |

| 2e | Br | 19.4 ± 1.4°C | mdpi.com |

This table uses data from a 9-(pyridin-2'-yl)-aminoacridine scaffold to illustrate principles of pyridine substitution.

Conformational Analysis of this compound and its Correlation with Receptor Binding

Conformational analysis determines the three-dimensional shape and flexibility of a molecule, which are critical for its ability to bind to a receptor. The this compound molecule has several key conformational features:

Ring Pucker of the Indoline: The five-membered ring of the indoline is not planar and can adopt various "puckered" conformations (envelope or twist). The specific pucker will influence the relative orientation of the substituents.

Rotation around the C2-C(pyridyl) Bond: The bond connecting the indoline C-2 position and the pyridine ring is rotatable. The preferred dihedral angle will determine the spatial relationship between the two ring systems. This orientation is often constrained by steric hindrance and intramolecular interactions.

Orientation of the 5-Ethyl Group: The ethyl group itself has rotational freedom, which can influence how it settles into a hydrophobic pocket.

Computational modeling and experimental techniques like NMR are used to determine the lowest energy (most stable) conformations. In a study of related 2-substituted piperazines, it was found that the axial conformation was preferred over the equatorial one. nih.gov This axial orientation placed the key nitrogen atoms in a specific arrangement that mimicked the potent nicotinic agonist epibatidine, demonstrating how a preferred conformation directly correlates with receptor binding and activity. nih.gov For this compound, the preferred conformation would likely orient the pyridine nitrogen and the indoline nitrogen in a specific geometry that is complementary to the hydrogen bonding and electrostatic features of its target receptor.

Identification and Mapping of Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on the analysis of its structure and SAR principles from related molecules, the key pharmacophoric elements of the this compound scaffold can be mapped. researchgate.netnih.gov

The essential pharmacophoric features are likely:

Hydrogen Bond Acceptor: The nitrogen atom on the pyridine ring is a crucial hydrogen bond acceptor. nih.govresearchgate.net

Aromatic/Hydrophobic Region 1: The pyridine ring itself serves as an aromatic region capable of engaging in π-π stacking interactions. researchgate.net

Aromatic/Hydrophobic Region 2: The benzene portion of the indoline ring provides a second, larger aromatic/hydrophobic surface. researchgate.net

Hydrophobic Feature: The 5-ethyl group acts as a distinct hydrophobic feature, likely critical for anchoring the ligand in a non-polar pocket of the receptor.

Hydrogen Bond Donor/Acceptor: The indoline nitrogen (N-H) can act as a hydrogen bond donor. If substituted, it may become a hydrogen bond acceptor or a neutral hydrophobic element, depending on the substituent. mdpi.com

Defined 3D Geometry: The chiral center at C-2 and the conformational rigidity of the indoline ring create a specific three-dimensional arrangement of these features, which is essential for recognition by the receptor.

These elements can be represented in a pharmacophore model, which serves as a 3D query to find other molecules with similar biological activity or to guide the design of new, more potent derivatives. nih.govyoutube.com

In Vitro Biological Assessment and Mechanistic Research of 5 Ethyl 2 Pyridin 2 Yl Indoline and Its Analogs

Investigation of Enzyme Inhibition Potential

The indoline (B122111) core, particularly when substituted with a pyridine (B92270) ring, has been investigated as a versatile scaffold for the development of various enzyme inhibitors.

Glycoside Hydrolase Inhibition (e.g., α-glucosidase, α-amylase) in Cell-Free Systems

While the broader class of indole (B1671886) derivatives has been explored for various biological activities, specific data on the inhibition of glycoside hydrolases such as α-glucosidase and α-amylase by 5-Ethyl-2-(pyridin-2-yl)indoline or its direct analogs is not extensively available in the current body of scientific literature. Research into glycoside hydrolase inhibitors has often focused on other structural scaffolds, such as those found in natural products like berberine nih.gov.

Inhibition of Lipoxygenase and Soluble Epoxide Hydrolase in Biochemical Assays

Recent studies have identified the indoline scaffold as a promising starting point for designing dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the metabolism of arachidonic acid and the inflammatory cascade acs.org. An indoline derivative, designated as compound 43 , was identified as a notable 5-LOX inhibitor, which spurred the development of further analogs acs.org.

Subsequent optimization led to the synthesis of compounds with potent dual inhibitory activity. Notably, compound 73 emerged with a balanced and potent profile, showing significant inhibition of both enzymes in the sub-micromolar range acs.org. The in vitro inhibitory activities of these indoline-based analogs against 5-LOX and sEH highlight the therapeutic potential of this chemical class in managing inflammation acs.orgacs.org.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Compound 73 (Indoline Analog) | 5-Lipoxygenase (5-LOX) | 0.41 ± 0.01 µM | acs.org |

| Compound 73 (Indoline Analog) | Soluble Epoxide Hydrolase (sEH) | 0.43 ± 0.10 µM | acs.org |

Evaluation Against Viral Proteases (e.g., SARS-CoV-2 Main Protease) in Enzymatic Assays

The indoline moiety is a key structural feature in certain inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication nih.gov. An indoline-containing compound, GRL-1720 , has been characterized as a potent, irreversible covalent inhibitor of SARS-CoV-2 Mpro nih.gov.

Biochemical assays determined that GRL-1720 blocks the enzymatic activity of the protease in a time-dependent manner. This inhibition is crucial for its antiviral effect, as demonstrated by its ability to block the infectivity and replication of SARS-CoV-2 in cell-based assays with an effective concentration (EC50) of 15 ± 4 μM nih.gov.

| Compound | Target | Parameter | Value | Reference |

|---|---|---|---|---|

| GRL-1720 | SARS-CoV-2 Mpro | IC50 (10 min incubation) | 0.32 ± 0.02 µM | nih.gov |

| K_i | 2.15 ± 0.49 µM | nih.gov | ||

| k_inact | 2.53 ± 0.27 min⁻¹ | nih.gov | ||

| k_inact/K_i | 19,610 M⁻¹sec⁻¹ ± 4,930 | nih.gov |

Receptor Binding and Modulation Studies

The structural characteristics of 2-(pyridin-2-yl)indoline (B1307920) and its analogs make them suitable candidates for interaction with various neurotransmitter receptors.

Serotonin (B10506) Receptor Interaction Profiles

The indole and indoline scaffolds are well-established pharmacophores for ligands targeting serotonin (5-HT) receptors nih.gov. Molecular modeling studies reveal a common binding pose for such ligands within the orthosteric binding pocket of 5-HT receptors nih.gov. A key interaction is an electrostatic bond formed between the protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp 3.32) in the receptor nih.gov. The indole moiety typically penetrates deep into a hydrophobic region of the receptor cavity nih.gov.

While specific binding data for this compound is limited, analogs containing the core indole or indoline structure demonstrate significant affinity for various 5-HT receptor subtypes, particularly 5-HT1A and 5-HT2A nih.gov.

| Compound | Receptor Subtype | Binding Affinity (K_i) | Reference |

|---|---|---|---|

| Thymol Derivative 4 (Indole analog) | 5-HT6 | 11 nM | researchgate.net |

| Indole Analog 1 | 5-HT2A | 430 nM | researchgate.net |

| Indole Analog 4 | 5-HT2A | 272 nM | researchgate.net |

Exploration of Other Relevant Receptor Affinities based on Scaffold Similarity

The versatility of the indoline and indole scaffolds extends to other receptor systems, including adrenergic and dopamine receptors.

Adrenoceptor Affinity: A series of indoline derivatives have been synthesized and evaluated as selective α1A-adrenergic receptor (α1A-AR) antagonists nih.gov. One of the most potent and selective compounds identified was (R)-14r , which displayed significantly higher selectivity for the α1A-AR subtype over the α1B-AR and α1D-AR subtypes compared to the marketed drug silodosin nih.govacs.org.

Dopamine Receptor Affinity: Indolin-2-one derivatives have been investigated as ligands for dopamine receptors nih.gov. In one study, compound 4c , an indolin-2-one derivative, exhibited remarkable affinity and selectivity for the dopamine D4 receptor subtype, with a K(i) value in the sub-nanomolar range, suggesting its potential as a selective D4 ligand nih.gov.

| Compound | Receptor Target | Binding Affinity | Reference |

|---|---|---|---|

| (R)-14r (Indoline analog) | α1A-Adrenoceptor | IC50 = 2.7 nM | nih.govacs.org |

| Compound 4c (Indolin-2-one analog) | Dopamine D4 Receptor | K_i = 0.5 nM | nih.gov |

Cellular Pathway Modulation and Phenotypic Screening

Investigation of Vacuolization-Inducing Effects and Related Cellular Processes in Select Cell Lines

The induction of cytoplasmic vacuolization is a notable phenotypic effect observed with certain indole-based compounds. This process, often linked to a form of non-apoptotic cell death known as methuosis, is characterized by the accumulation of large, translucent vacuoles derived from macropinosomes.

Studies on analogs such as 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have demonstrated significant vacuolization-inducing effects in cancer cell lines like HeLa. For instance, some of these compounds induce extensive vacuolization at concentrations as low as 1.0 µM. tandfonline.com The structure-activity relationship (SAR) in these series suggests that the nature and position of substituents on the indole ring are critical for this activity. For example, while some alkyl-substituted compounds are potent inducers of vacuolization, others with seemingly minor structural changes, such as the ethyl-substituted analog 12a in one study, completely lose this ability. tandfonline.com

Furthermore, research on 2-indolyl substituted pyridinylpropenones has shown that it is possible to uncouple the vacuolization effect from subsequent cell death. nih.govnih.gov This suggests that the initial perturbation of endosomal trafficking leading to vacuole formation and the ultimate cytotoxic outcome can be distinct cellular events. nih.govnih.gov Phenotypic screening of libraries of related compounds often utilizes the visual assessment of vacuolization as a primary endpoint to identify compounds with this specific cellular effect.

Studies on Intracellular Signaling Cascades Affected by the Compound

The induction of cellular phenotypes like vacuolization is often the result of modulation of specific intracellular signaling pathways. Research into analogs of this compound has implicated several key signaling cascades in their mechanism of action.

One of the prominent pathways identified is the MAPK/JNK signaling pathway. In studies of vacuolization-inducing indole derivatives, an increase in the phosphorylation of JNK and ERK1/2 has been observed, indicating the activation of this pathway. nih.gov The use of specific inhibitors for MAPK/JNK has been shown to significantly decrease the extent of vacuolization, confirming the involvement of this pathway in the observed phenotype. nih.gov

Other indole-based compounds have been found to act as dual inhibitors of signaling molecules such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). acs.org The inhibitory activity against these kinases disrupts cell cycle progression and proliferative signaling. Similarly, some indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes involved in inflammatory signaling pathways. nih.gov These findings highlight the potential for indole and indoline scaffolds to interact with a variety of intracellular signaling proteins, leading to diverse cellular outcomes.

Elucidation of Molecular Mechanisms of Action in Controlled In Vitro Systems

The molecular mechanisms underlying the biological activities of indole derivatives are a subject of ongoing investigation. For compounds that induce vacuolization and methuosis, it is understood that the vacuoles originate from macropinosomes, which are large endocytic vesicles. nih.gov This points to a primary mechanism involving the dysregulation of macropinocytosis and endosomal trafficking.

Further mechanistic studies on related compounds have explored their interaction with specific molecular targets. For example, certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been identified as modulators of the orphan nuclear receptor Nur77. nih.gov The interaction with Nur77 was found to be associated with the induction of apoptosis through the targeting of Nur77 to the mitochondria. nih.gov

In other contexts, indole derivatives have been shown to interfere with fundamental cellular processes such as microtubule dynamics. Some indolyl-pyridinyl-propenones, structurally related to the core scaffold of interest, have been found to act as microtubule-disrupting agents, a mechanism distinct from the induction of methuosis. nih.gov This switch in activity can be triggered by subtle modifications to the chemical structure, underscoring the complexity of the molecular mechanisms at play.

Computational and Theoretical Studies on 5 Ethyl 2 Pyridin 2 Yl Indoline

Molecular Docking Investigations for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target. For a molecule like 5-Ethyl-2-(pyridin-2-yl)indoline, docking studies would be crucial in identifying potential biological targets and understanding the structural basis of its activity.

Prediction of Binding Affinities and Molecular Interaction Mapping

Molecular docking simulations predict the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-target interaction. A lower binding energy typically indicates a more stable complex. For instance, in studies of other indoline (B122111) derivatives, docking scores have been used to rank compounds for their potential inhibitory activity against targets like cyclooxygenase-2 (COX-2). ajchem-a.com One study on 3-ethyl-1H-indole derivatives reported docking scores ranging from -10.40 to -11.35 kcal/mol, which were significantly better than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com

These simulations also produce a detailed map of the molecular interactions between the ligand and the protein's active site. For this compound, this would involve identifying:

Hydrogen Bonds: The nitrogen atom of the pyridine (B92270) ring and the NH group of the indoline core are potential hydrogen bond donors or acceptors. nih.gov

Hydrophobic Interactions: The ethyl group and the aromatic rings (both indoline and pyridine) would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Pi-Pi Stacking: The aromatic systems of the indoline and pyridine rings can form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Cation-Pi Interactions: The protonated amine of the ligand can interact with the pi electron density of an aromatic residue. wikipedia.org

Table 1: Illustrative Binding Affinity Predictions for Indoline Derivatives against Various Targets This table presents example data from studies on related compounds to illustrate how binding affinities are typically reported.

| Compound Scaffold | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 3-Ethyl-1H-indole derivative | COX-2 | -11.35 | ajchem-a.com |

| Indole (B1671886) derivative | Tyrosinase | -7.2 | mdpi.com |

| 2-Amino 5-Methyl Pyridine | Various Receptors | -3.32 | tandfonline.comresearchgate.net |

Identification of Critical Amino Acid Residues for Ligand Recognition

By analyzing the docked pose, researchers can identify the specific amino acid residues in the target's binding site that are critical for recognizing and binding the ligand. In studies on pyridine-substituted pyrimidine (B1678525) inhibitors of Mer kinase, key amino acid residues were identified that formed hydrogen bonds and hydrophobic interactions, providing a basis for understanding inhibitor potency. nih.gov For this compound, a docking study might reveal that residues such as ALA527, ARG120, and TYR355 are crucial for binding, as has been observed for other indole derivatives targeting COX-2. ajchem-a.com The identification of these key residues is vital for site-directed mutagenesis studies to validate the binding mode and for designing new analogs with improved affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds. For a series of analogs based on the this compound scaffold, a QSAR study would involve calculating a set of molecular descriptors for each compound. nih.gov

These descriptors can be categorized as:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies. tandfonline.comnih.gov

Steric: Molecular volume, surface area, specific steric parameters (e.g., Verloop parameters). nih.gov

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe the branching and shape of the molecule.

Once calculated, these descriptors are used to build a regression model (e.g., Multiple Linear Regression or Artificial Neural Network) that correlates them with experimentally determined biological activity (e.g., IC50 values). nih.gov A statistically robust QSAR model, validated by internal and external test sets, can then predict the activity of novel derivatives of this compound, guiding the synthesis of more potent compounds. nih.gov For example, a QSAR study on indolylpiperidinyl derivatives found that antihistaminic activity was strongly influenced by steric and electronic parameters. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. nih.gov For this compound, DFT calculations can be used to determine a wide range of properties. nrel.govresearchgate.net

Key parameters derived from DFT include:

Optimized Molecular Geometry: Predicting the most stable 3D conformation of the molecule. nrel.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. tandfonline.com The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. niscpr.res.in

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is invaluable for predicting how the molecule will interact with biological macromolecules. researchgate.net

Atomic Charges: Calculating the partial charge on each atom (e.g., Mulliken charges) helps to understand intramolecular charge transfer and identify sites for electrostatic interactions. researchgate.net

DFT studies on related indole and pyridine derivatives have successfully correlated these calculated parameters with observed biological activities. niscpr.res.inasianpubs.orgresearchgate.net

Table 2: Representative Quantum Chemical Descriptors Calculated via DFT This table shows typical data obtained from DFT calculations for organic molecules, as would be applied to this compound.

| Descriptor | Significance | Example Application |

|---|---|---|

| HOMO Energy | Electron-donating ability | Predicting susceptibility to electrophilic attack. tandfonline.com |

| LUMO Energy | Electron-accepting ability | Predicting susceptibility to nucleophilic attack. tandfonline.com |

| HOMO-LUMO Gap | Chemical reactivity and stability | Correlating with kinetic stability. niscpr.res.in |

| Dipole Moment | Overall polarity of the molecule | Influences solubility and binding interactions. tandfonline.com |

| MEP Surface | Identifying reactive sites | Visualizing regions for hydrogen bonding and electrostatic interactions. researchgate.net |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation of the this compound-protein complex, placed in a simulated physiological environment (water, ions), would track the movements of every atom over time (typically nanoseconds to microseconds).

MD simulations are used to:

Assess Complex Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, one can determine if the docked pose is stable over time. mdpi.commdpi.com

Analyze Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations reveal this induced fit process.

Characterize Binding Dynamics: MD can show the persistence of key interactions (like hydrogen bonds) and calculate binding free energies (e.g., using MM/GBSA methods), which provide a more accurate estimate of binding affinity than docking scores alone. mdpi.com

Studies on other kinase inhibitors have used MD simulations to validate docking results and confirm the stability of ligand-protein interactions in the ATP binding pocket. mdpi.commdpi.com

In Silico Screening and Rational Virtual Ligand Design based on the this compound Scaffold

The this compound structure can serve as a scaffold for designing new, potentially more effective ligands. nih.gov This process often begins with in silico or virtual screening, where large compound libraries are computationally docked against a target of interest to identify new "hits". nih.govnih.govspringernature.com

Once a promising target for the scaffold is identified (e.g., via initial docking or experimental data), rational design can be employed. This involves:

Scaffold Hopping: Replacing the indoline core with other heterocyclic systems while maintaining the key binding interactions of the pyridine and ethyl groups.

Fragment-Based Growth: Using the core scaffold as a starting point and computationally "growing" new functional groups from it to explore unoccupied pockets in the binding site.

Structure-Based Modification: Using the insights from docking and MD simulations (e.g., identified key residues and empty hydrophobic pockets) to make targeted chemical modifications to the scaffold to enhance affinity or selectivity. acs.org

For example, if a hydrophobic pocket is identified near the ethyl group, new analogs could be designed with larger alkyl groups at the 5-position to better fill this pocket, potentially increasing binding affinity. This integrated approach of virtual screening and rational design, based on a validated scaffold like this compound, accelerates the discovery of novel lead compounds. nih.govresearchgate.net

Advanced Research Directions and Future Prospects for 5 Ethyl 2 Pyridin 2 Yl Indoline

Development of Novel and Highly Efficient Synthetic Routes for Complex Derivatives

The generation of a diverse library of analogues is fundamental to any successful drug discovery campaign. For 5-Ethyl-2-(pyridin-2-yl)indoline, the development of novel and efficient synthetic routes is paramount for accessing complex derivatives with enhanced potency and selectivity. Current synthetic strategies for indoline (B122111) and its derivatives often rely on multi-step procedures which can be time-consuming and low-yielding. sci-hub.runih.gov Future efforts will likely focus on the development of more streamlined and versatile synthetic methodologies.

One promising approach is the use of transition-metal-catalyzed C-H activation/functionalization reactions. rsc.org This strategy allows for the direct introduction of functional groups onto the indoline or pyridine (B92270) rings, bypassing the need for pre-functionalized starting materials. For instance, palladium-catalyzed C-H arylation could be employed to introduce a variety of aryl or heteroaryl substituents at various positions on the indoline scaffold, leading to a rapid diversification of the core structure. sci-hub.ru

Another area of exploration is the development of asymmetric catalytic methods to control the stereochemistry of the indoline ring. sci-hub.ru Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific enantiomer. The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, could enable the enantioselective synthesis of this compound derivatives, providing access to stereochemically pure compounds for biological evaluation. sci-hub.ru

Furthermore, the application of flow chemistry could offer significant advantages in terms of efficiency, safety, and scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to higher yields, reduced reaction times, and improved product purity. This technology is particularly well-suited for the synthesis of libraries of compounds for high-throughput screening.

| Synthetic Strategy | Description | Potential Advantages |

| Transition-Metal-Catalyzed C-H Functionalization | Direct introduction of functional groups onto the aromatic rings of the molecule. rsc.org | Fewer synthetic steps, increased efficiency, access to novel chemical space. |

| Asymmetric Catalysis | Use of chiral catalysts to produce enantiomerically pure compounds. sci-hub.ru | Access to specific stereoisomers, improved therapeutic index. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced control, scalability, safety, and efficiency. |

| Multicomponent Reactions | Combining three or more starting materials in a single reaction to form a complex product. semanticscholar.org | High atom economy, operational simplicity, rapid library generation. |

Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Synthesis

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity and for guiding the optimization of lead compounds. rsc.org For this compound, a systematic exploration of the chemical space around the core scaffold is necessary to identify key structural features that contribute to its therapeutic effects.

Combinatorial chemistry, coupled with high-throughput synthesis, provides a powerful platform for generating large and diverse libraries of compounds for SAR studies. octant.bio By systematically varying the substituents at different positions of the indoline and pyridine rings, researchers can rapidly identify "hot spots" on the molecule that are critical for biological activity. For example, a library of derivatives could be synthesized with different alkyl, aryl, or heterocyclic groups at the 5-position of the indoline ring to probe the effect of steric and electronic properties on activity. Similarly, the pyridine ring could be substituted with a variety of functional groups to explore the impact of modifying the hydrogen-bonding and metal-coordinating properties of the molecule. mdpi.com

The resulting libraries of compounds can then be screened in high-throughput biological assays to generate a wealth of SAR data. This data can be used to build predictive models that can guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

| Position for Modification | Potential Modifications | Rationale for SAR Exploration |

| Indoline N-1 | Alkylation, acylation, arylation. nih.gov | Modulate lipophilicity, introduce new interaction points. |

| Indoline C-5 Ethyl Group | Varying alkyl chain length, introducing branching, replacing with other functional groups (e.g., methoxy (B1213986), halogen). bldpharm.com | Probe the size and nature of a potential hydrophobic binding pocket. |

| Indoline Aromatic Ring | Introduction of electron-donating or electron-withdrawing groups. acs.org | Alter electronic properties and potential for aromatic interactions. |

| Pyridine Ring | Substitution with various functional groups at different positions. mdpi.com | Modulate basicity, metal chelation properties, and hydrogen bonding capacity. |

Application of Chemoproteomics and Activity-Based Probes for Comprehensive Target Deconvolution

A critical step in the development of a new therapeutic agent is the identification of its molecular target(s). frontiersin.org Chemoproteomics has emerged as a powerful set of techniques for identifying the protein targets of small molecules in a complex biological system. nih.govnih.govmdpi.com For a bioactive compound like this compound, chemoproteomics can provide an unbiased, proteome-wide view of its interactions with cellular proteins. nih.gov

One common chemoproteomics approach is affinity-based protein profiling, where the small molecule is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. frontiersin.org These interacting proteins can then be identified by mass spectrometry. To apply this to this compound, a derivative would be synthesized with a linker arm that allows for its conjugation to a resin.

Another powerful technique is activity-based protein profiling (ABPP), which utilizes reactive chemical probes to covalently label the active sites of enzymes. nih.gov If this compound is found to inhibit a particular class of enzymes, an activity-based probe could be designed based on its scaffold to specifically label and identify the target enzyme(s). These probes typically contain a reactive "warhead" and a reporter tag for visualization and enrichment. nih.gov

The use of photoaffinity probes represents another valuable strategy. drugdiscoverychemistry.com In this approach, a photolabile group is incorporated into the structure of this compound. Upon exposure to UV light, the probe forms a covalent bond with its target protein, allowing for its identification.

| Chemoproteomic Method | Principle | Application to this compound |

| Affinity-Based Protein Profiling | Immobilized compound captures binding partners from cell lysates. frontiersin.org | Synthesis of a derivative with a linker for immobilization to identify interacting proteins. |

| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites with a reactive probe. nih.gov | Design of a probe based on the compound's scaffold to identify enzyme targets. |

| Photoaffinity Labeling | UV-induced covalent cross-linking of a probe to its target. drugdiscoverychemistry.com | Incorporation of a photolabile group to enable covalent capture and identification of the target. |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. drugdiscoverychemistry.com | Measurement of changes in protein stability in the presence of the compound to identify targets. |

Integration of Artificial Intelligence and Machine Learning Approaches in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the generation of predictive models. researchgate.netmdpi.comspringernature.com For this compound, these computational tools can be leveraged at multiple stages of the drug discovery process.

In the early stages, AI can be used for de novo drug design, where algorithms generate novel molecular structures with desired properties. mdpi.com By training a generative model on a database of known bioactive molecules, it is possible to create new derivatives of this compound that are predicted to have high affinity for a particular target. nih.gov

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of new compounds based on their chemical structure. nih.gov By training a model on the SAR data generated from combinatorial libraries, researchers can prioritize the synthesis of compounds that are most likely to be active. nih.gov These models can also be used to predict other important properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), which are critical for the development of a successful drug. github.com

Furthermore, AI can be used to analyze complex biological data, such as that generated from chemoproteomics experiments, to identify potential drug targets and to understand the mechanism of action of a compound. rsc.org

| AI/ML Application | Description | Benefit for this compound |

| De Novo Drug Design | Generative models create novel molecules with desired properties. mdpi.com | Design of new, optimized derivatives with enhanced activity. |

| QSAR Modeling | Predictive models that correlate chemical structure with biological activity. nih.gov | Prioritization of synthetic efforts and prediction of compound potency. |

| ADMET Prediction | Models that predict pharmacokinetic and toxicity properties. github.com | Early identification of compounds with favorable drug-like properties. |

| Target Identification | Analysis of large biological datasets to identify potential protein targets. rsc.org | Elucidation of the mechanism of action. |

Exploration of Bioorthogonal Chemistry for In Vitro Mechanistic Probes

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. youtube.comyoutube.com This powerful technology allows for the precise chemical modification of biomolecules in their native environment, providing invaluable tools for studying biological mechanisms. tandfonline.comnih.gov

For this compound, bioorthogonal chemistry can be used to create chemical probes for in vitro mechanistic studies. tandfonline.comnih.gov This would involve synthesizing a derivative of the compound that contains a bioorthogonal "handle," such as an azide (B81097) or an alkyne. This modified compound can then be introduced into cells, where it will bind to its target protein. Subsequently, a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, containing the complementary bioorthogonal group can be added. The bioorthogonal reaction between the probe and the reporter will then specifically label the target protein, allowing for its visualization by microscopy or its isolation for further analysis. youtube.com

This approach can be used to confirm target engagement in living cells, to study the subcellular localization of the target protein, and to investigate the dynamics of the drug-target interaction. By providing a spatial and temporal understanding of how this compound interacts with its target, bioorthogonal chemistry can provide crucial insights into its mechanism of action.

| Bioorthogonal Reaction | Reactive Partners | Application for Mechanistic Probes |

| Staudinger Ligation | Azide and a phosphine | Labeling of target proteins with reporter molecules. |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Azide and a terminal alkyne | Highly efficient and specific labeling in complex biological systems. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition | Azide and a cyclooctyne | Copper-free click chemistry, suitable for use in living organisms. youtube.com |

| Inverse-Electron-Demand Diels-Alder Reaction | Tetrazine and a strained alkene/alkyne | Very fast reaction kinetics, enabling real-time imaging studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.